
2-(Aminomethyl)-n-methylbenzamide trifluoroacetic acid salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-n-methylbenzamide trifluoroacetic acid salt is a compound that combines the properties of an amide and an amine with the unique characteristics of trifluoroacetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-n-methylbenzamide trifluoroacetic acid salt typically involves the reaction of n-methylbenzamide with formaldehyde and ammonium chloride, followed by treatment with trifluoroacetic acid. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C) are generally used.
Solvent: Common solvents include methanol or ethanol.
Catalysts: Acid catalysts such as hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-n-methylbenzamide trifluoroacetic acid salt can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The trifluoroacetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: Compounds with different functional groups replacing the trifluoroacetate group.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-n-methylbenzamide trifluoroacetic acid salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and amines.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-n-methylbenzamide trifluoroacetic acid salt involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The trifluoroacetate group can also enhance the compound’s stability and solubility, facilitating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aminomethyl)benzamide: Lacks the trifluoroacetate group, resulting in different reactivity and solubility properties.
n-Methylbenzamide: Does not contain the aminomethyl group, leading to different chemical behavior.
Trifluoroacetic acid salts: Similar in containing the trifluoroacetate group but differ in the amide and amine functionalities.
Uniqueness
2-(Aminomethyl)-n-methylbenzamide trifluoroacetic acid salt is unique due to the combination of its amide, amine, and trifluoroacetate functionalities. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
918812-34-7 |
|---|---|
Molekularformel |
C11H13F3N2O3 |
Molekulargewicht |
278.23 g/mol |
IUPAC-Name |
2-(aminomethyl)-N-methylbenzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H12N2O.C2HF3O2/c1-11-9(12)8-5-3-2-4-7(8)6-10;3-2(4,5)1(6)7/h2-5H,6,10H2,1H3,(H,11,12);(H,6,7) |
InChI-Schlüssel |
NCCOCEYVWXWMGF-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC=CC=C1CN.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



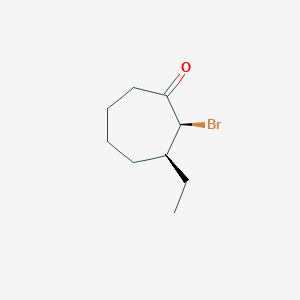

![6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine](/img/structure/B15172222.png)

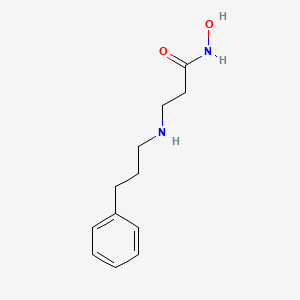
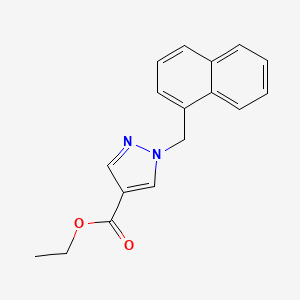
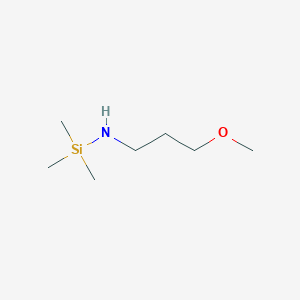


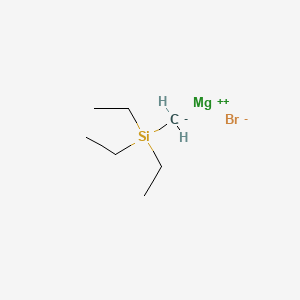
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide](/img/structure/B15172287.png)
![Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate](/img/structure/B15172294.png)
![5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one](/img/structure/B15172297.png)
